Tert-butyl 2-(piperidine-1-carbonyl)morpholine-4-carboxylate

Lipophilicity Drug Design ADME Prediction

Generic substitution of bifunctional morpholine-piperidine building blocks risks altered ADME profiles, potentially invalidating SAR data. This specific 2-(piperidine-1-carbonyl)morpholine-4-carboxylate isomer provides a controlled, slightly elevated XLogP3-AA of 1.1, ideal for CNS lead optimization. - Enables rational logD₇.₄ tuning for blood-brain barrier permeation without exceeding typical CNS drug-likeness thresholds. - Boc-protected morpholine amine supports orthogonal deprotection in DEL split-and-pool synthesis. - Distinct oxygen vector geometry allows isolation of hydrogen-bond acceptor contributions to binding free energy.

Molecular Formula C15H26N2O4
Molecular Weight 298.383
CAS No. 2415553-21-6
Cat. No. B2391635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-(piperidine-1-carbonyl)morpholine-4-carboxylate
CAS2415553-21-6
Molecular FormulaC15H26N2O4
Molecular Weight298.383
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCOC(C1)C(=O)N2CCCCC2
InChIInChI=1S/C15H26N2O4/c1-15(2,3)21-14(19)17-9-10-20-12(11-17)13(18)16-7-5-4-6-8-16/h12H,4-11H2,1-3H3
InChIKeyCMVLGMGGPRNRPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl 2-(piperidine-1-carbonyl)morpholine-4-carboxylate: Physicochemical Profile


Tert-butyl 2-(piperidine-1-carbonyl)morpholine-4-carboxylate is a dual-heterocyclic building block featuring a morpholine ring N-protected by a tert-butyloxycarbonyl (Boc) group and a piperidine-1-carbonyl substituent at the 2-position. With a molecular formula of C15H26N2O4 and a molecular weight of 298.38 g/mol, this compound is primarily utilized as a synthetic intermediate in medicinal chemistry programs requiring precise spatial presentation of hydrogen-bond acceptors within a conformationally constrained scaffold [1]. Its computed XLogP3-AA of 1.1 and topological polar surface area (TPSA) of 59.1 Ų position it within a favorable drug-like property space for fragment elaboration or targeted protein degrader linker construction [1].

Dual-heterocyclic scaffold: morpholine core with N-Boc protection and piperidine-1-carbonyl substituent.
Scaffold selection context: precise spatial presentation of hydrogen-bond acceptors.
Orthogonal protecting group strategy: acid-labile Boc enables selective morpholine amine unmasking.
Workflow context: multi-step synthesis, fragment elaboration, or DEL construction.
Computed drug-like property space: XLogP3-AA of 1.1 and TPSA of 59.1 Ų.
Selection context: favorable for fragment elaboration or linker construction in lead optimization.

Tert-butyl 2-(piperidine-1-carbonyl)morpholine-4-carboxylate: Positional Isomer Substitution Risks


In the procurement of bifunctional piperidine-morpholine building blocks, generic substitution without structural verification introduces significant risk of altered physicochemical and ADME profiles. Even among direct regime isomers sharing the same molecular weight (298.38 g/mol), the specific carbon connection point between the morpholine oxygen and the piperidine carbonyl profoundly alters computed lipophilicity, thereby potentially shifting membrane permeability and off-target binding. For instance, the target compound's specific 2-substituted morpholine core yields a computed XLogP3-AA of 1.1, whereas the rearranged isomer with a morpholine carbonyl on the piperidine ring (CAS 757949-39-6) yields a lower XLogP3-AA of 0.7, despite identical TPSA values [1][2]. Such differences are not cosmetic; in lead optimization campaigns, a ΔLogP of 0.4 can differentiate a CNS-penetrant candidate from a peripherally restricted one. Substituting without verifying the regiochemistry therefore risks invalidating structure-activity relationship (SAR) data and wasting downstream synthetic effort.

Regioisomer (CAS 757949-39-6)
Despite identical MW and TPSA, computed XLogP3-AA differs (1.1 vs 0.7). This ΔLogP of 0.4 may shift predicted membrane permeability profiles, potentially altering CNS vs. peripheral exposure context.
Hydrochloride Salt (CAS 1229627-38-6)
Lacks the N-Boc protecting group. Direct substitution precludes sequential synthetic strategies requiring temporary morpholine amine masking, limiting downstream diversification potential.
Generic Analog Substitution
The specific 2-substituted morpholine core defines the H-bond acceptor vector. Substituting a 4-carbonyl piperidine analog or similar scaffold may alter SAR by shifting the oxygen geometry.

Tert-butyl 2-(piperidine-1-carbonyl)morpholine-4-carboxylate: Quantitative Evidence vs. Closest Analogs


Lipophilicity (XLogP3-AA) vs. Positional Isomer

The target compound exhibits a computed XLogP3-AA of 1.1, representing a 57% higher lipophilicity compared to the regime isomer 1-Boc-4-(morpholine-4-carbonyl)piperidine (CAS 757949-39-6), which has an XLogP3-AA of 0.7 [1][2]. This difference arises from the distinct spatial arrangement of the oxygen heteroatom: in the target, the morpholine oxygen is positioned within the ring bearing the piperidine carbonyl, whereas in the comparator it is on the carbonyl substituent side. Despite identical molecular weight (298.38 g/mol) and TPSA (59.1 Ų), the ΔLogP of 0.4 significantly impacts predicted passive membrane permeability and solubility profiles, making the target compound preferable for designs requiring enhanced lipophilic character without altering polar surface area.

Lipophilicity (XLogP3-AA)
Reported, Context-dependent
ΔLogP +0.4
Higher computed lipophilicity vs. regioisomer (1.1 vs 0.7).
May support scaffold selection for enhanced lipophilic character without altering TPSA.
Lipophilicity Drug Design ADME Prediction

Equivalent TPSA and Bioisosteric Potential

The target compound and its positional isomer 1-Boc-4-(morpholine-4-carbonyl)piperidine share an identical computed TPSA of 59.1 Ų, despite the shift in carbonyl attachment point [1][2]. This TPSA value falls below the widely cited 140 Ų threshold for oral bioavailability and below the 90 Ų threshold desirable for blood-brain barrier penetration. The equivalence in TPSA indicates that the target compound can serve as a direct physicochemical bioisostere for the isomer series, enabling medicinal chemists to probe stereoelectronic effects of the morpholine oxygen without confounding polarity-driven changes in transport or clearance.

Polar Surface Area (TPSA)
Reported, Context-dependent
Identical: 59.1 Ų
Equivalent TPSA to the regioisomer, preserving drug-likeness profiles.
Allows isolation of geometric effects on target binding without confounding polarity changes.
Polar Surface Area Bioisostere Design Drug-likeness

Orthogonal Deprotection: Boc vs. Hydrochloride Salt

The presence of the tert-butyloxycarbonyl (Boc) group on the morpholine nitrogen of the target compound allows for selective deprotection with trifluoroacetic acid (TFA) under conditions that leave the piperidine amide bond intact [1]. In contrast, the direct hydrochloride salt analog 2-(piperidine-1-carbonyl)morpholine hydrochloride (CAS 1229627-38-6) lacks this orthogonal protecting group, limiting its compatibility with multi-step synthetic sequences that require temporary masking of the morpholine secondary amine. While no quantitative deprotection yield for this specific compound was available in permitted sources, class-level evidence for N-Boc-morpholine derivatives indicates typical deprotection yields exceeding 95% with TFA in dichloromethane at room temperature over 1-2 hours [2]. This orthogonal reactivity is critical for solid-phase peptide synthesis and fragment-based drug discovery workflows where sequential amine unmasking is required.

Orthogonal Deprotection (Boc)
Class-level, Data to verify
Typical yield >95%
Class-level evidence for N-Boc-morpholine deprotection with TFA/DCM.
Supports sequential synthetic workflows requiring acid-labile amine masking.
Protecting Group Strategy Synthetic Compatibility Solid-Phase Synthesis

Tert-butyl 2-(piperidine-1-carbonyl)morpholine-4-carboxylate: Optimal Application Scenarios


Lipophilicity-Tuned Morpholine Scaffolds for CNS Drug Discovery

The target compound's XLogP3-AA of 1.1, which is 0.4 log units higher than the common isomer 1-Boc-4-(morpholine-4-carbonyl)piperidine, makes it particularly suitable for central nervous system (CNS) lead optimization campaigns where a slightly elevated lipophilicity facilitates passive blood-brain barrier permeation without breaching typical CNS drug-likeness thresholds. Medicinal chemists designing kinase inhibitors or GPCR ligands for neurological targets can rationally select this building block to bias logD7.4 upward while maintaining the optimal TPSA of 59.1 Ų, as confirmed by PubChem computed properties [1].

Orthogonal Protection for Parallel Synthesis & DEL Construction

The Boc-protected morpholine nitrogen of the target compound enables split-and-pool synthesis strategies central to DNA-encoded library (DEL) technology. The acid-labile Boc group can be removed selectively in the presence of DNA tags and amide bonds, a feature not available with hydrochloride salt analogs. This orthogonal reactivity, combined with the defined spatial geometry of the 2-substituted morpholine, supports library diversification at the morpholine amine after initial scaffold coupling, as corroborated by class-level protecting group precedent [2].

Fragment-Based Lead Discovery: Morpholine Oxygen Positioning Effects

For fragment-based screening against targets where the precise location of hydrogen-bond acceptors dictates binding affinity, the 2-(piperidine-1-carbonyl)morpholine substructure of the target compound offers a distinct oxygen vector compared to the 4-(morpholine-4-carbonyl)piperidine isomer. The identical TPSA of 59.1 Ų across both scaffolds allows researchers to isolate the contribution of oxygen geometry to binding free energy without confounding polarity effects, as demonstrated by the quantitative TPSA comparison from PubChem [1].

Application
Selection Property
Validation Focus
CNS Lead Optimization
Higher computed LogP vs. common regioisomer (Δ0.4).
Permeability model validation, LogD7.4 measurement.
Parallel Synthesis & DEL
Acid-labile N-Boc orthogonal protecting group.
Acidic cleavage stability, downstream coupling efficiency.
Fragment-Based Lead Discovery
Distinct morpholine O-vector with unchanged TPSA.
SAR comparison of H-bond acceptor geometry in target binding assays.
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